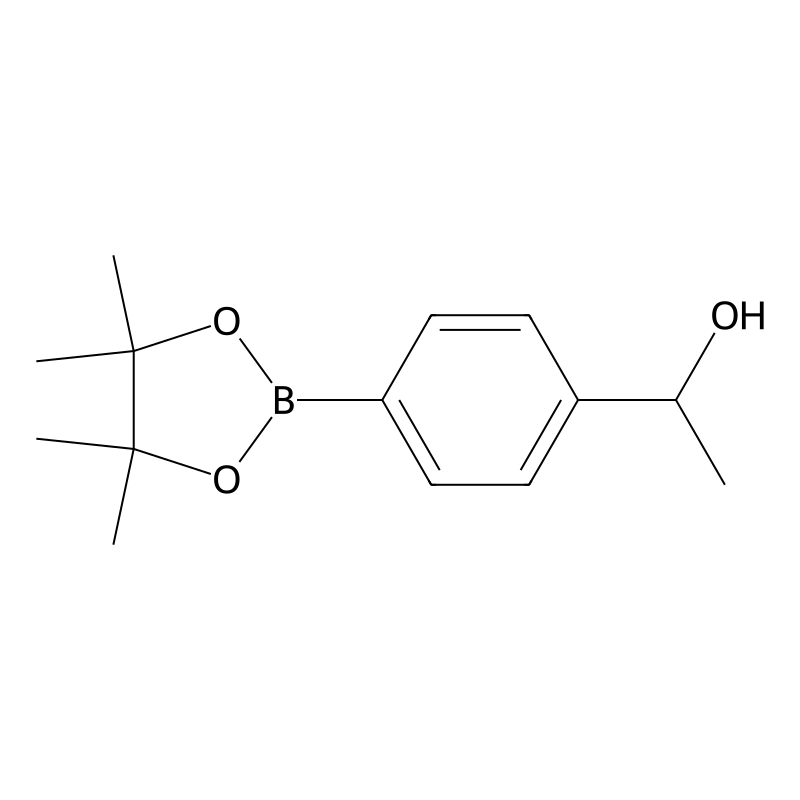

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The presence of the pinacol boronate group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) suggests this molecule might be a useful building block in organic synthesis, particularly in reactions involving Suzuki-Miyaura couplings []. These couplings are powerful tools for creating carbon-carbon bonds between aryl or vinyl groups and alkenyl or aryl boronic acids [].

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is a chemical compound characterized by its unique structure that incorporates a boronate group. The compound has the molecular formula and a molecular weight of 250.13 g/mol. It features a phenolic structure substituted with a tetramethyl-1,3,2-dioxaborolane moiety, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

- Reduction: The compound can be reduced to yield different alcohol derivatives.

- Substitution: The boronate group allows for substitution reactions, where the boron atom can react with nucleophiles.

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Controlled conditions are often required to prevent side reactions.

Research indicates that compounds containing boronate groups have significant biological activity. They can interact with biological molecules such as proteins and nucleic acids. Specifically, 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol may exhibit properties that could be explored for therapeutic applications, particularly in cancer treatment and drug delivery systems due to the reversible covalent bonding capabilities of boronates.

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol typically involves several key steps:

- Preparation of Boronic Ester: The initial step often includes the synthesis of the boronic ester from appropriate precursors.

- Coupling Reaction: This is followed by a coupling reaction with phenolic compounds under controlled conditions to form the desired product.

- Purification: The final product is purified using techniques such as chromatography.

Optimized methods may involve continuous flow reactors for industrial-scale production to enhance yield and purity.

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol has several applications:

- Organic Synthesis: It serves as a versatile building block in synthesizing complex organic molecules.

- Medicinal Chemistry: Potential use in developing pharmaceuticals due to its biological activity.

- Material Science: Employed in creating advanced materials and polymers due to its unique structural properties.

Studies on the interactions of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol with biological targets are crucial for understanding its potential therapeutic effects. The compound's ability to form reversible covalent bonds with diols makes it suitable for various biochemical applications. This property is particularly useful in drug design and development where targeted delivery systems are required.

Several compounds share structural similarities with 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C15H19BN2O | 0.87 |

| 1-(Phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C16H23BNO2 | 0.86 |

| 5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C16H23BNO2 | 0.95 |

| 1-(Phenyl)-4-(boron-containing group) | C14H21BO3 | Unique in its specific functionalization |

These compounds highlight the versatility of the boronate functionality while emphasizing the unique characteristics of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol in terms of its specific applications and reactivity profiles.

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant